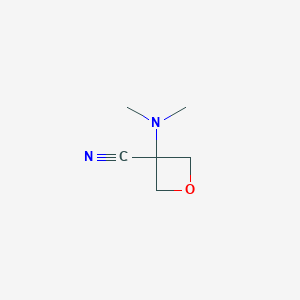
(3-氟-5-(异丙基氨基羰基)苯基)硼酸
描述
“(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid” is a chemical compound with the empirical formula C9H12BFO3 . It is a solid substance and is a useful intermediate in pharmaceutical intermediate . Boronic Acids are important chemical building blocks employed in cross-coupling reactions .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular weight of “(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid” is 198 . The InChI code for this compound is 1S/C9H12BFO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6,12-13H,1-2H3 .Chemical Reactions Analysis
Boronic acids, such as “(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid”, are widely used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction allows the formation of carbon-carbon bonds between the boron atom in the boronic acid and a variety of organic halides or triflates in the presence of a suitable catalyst and base.Physical And Chemical Properties Analysis
“(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid” is a solid substance . It has a molecular weight of 198 . The InChI code for this compound is 1S/C9H12BFO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6,12-13H,1-2H3 .科学研究应用
纳米技术中的光学调制
苯基硼酸,包括 (3-氟-5-(异丙基氨基羰基)苯基)硼酸等衍生物,在光学调制中具有重要意义。它们作为结合配体用于糖识别,并且可以将亲水聚合物主链锚定到石墨烯或碳纳米管等疏水材料上。正如 (穆等人,2012 年) 所示,此特性使其能够通过淬灭近红外荧光来检测糖。
荧光猝灭
在荧光光谱领域,硼酸衍生物,包括 (3-氟-5-(异丙基氨基羰基)苯基)硼酸的近亲,在醇中对苯胺表现出荧光猝灭。正如 (吉坦贾利等人,2015 年) 所示,此特性用于研究这些分子在不同环境中的行为以及它们与其他化学物质的相互作用。
有机合成
(3-氟-5-(异丙基氨基羰基)苯基)硼酸及其相关化合物是有机合成中的重要中间体。它们用于铃木芳基偶联反应以合成烯烃、苯乙烯和联苯衍生物,这对于创建许多天然产物和有机材料至关重要 (海霞等人,2015 年)。
催化剂开发
这些硼酸衍生物也有助于开发用于羧酸和胺之间直接酰胺化的催化剂。在这样的体系中引入吸电子基团会增强反应性,使其在环境条件下成为有效的催化剂 (阿诺德等人,2008 年)。
食品中的糖分减少
硼酸,包括类似化合物,正在探索用于食品基质中果糖等糖类的特异性还原。它们与二醇结构形成酯的能力使它们适用于改变果汁等产品中的糖分组成 (皮策和里希特,2016 年)。
分析化学
在分析化学中,氟代硼酸,类似于 (3-氟-5-(异丙基氨基羰基)苯基)硼酸,由于其受吸电子氟原子影响的性质而具有重要意义。这影响了它们在路易斯酸性、水解稳定性和光谱性质中的应用 (戈兹达利克等人,2017 年)。
安全和危害
“(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid” is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
未来方向
Boronic acids, including “(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid”, have been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . They have also been used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists . These applications suggest potential future directions for the use of boronic acids in the development of new materials and pharmaceuticals.
作用机制
Target of Action
The primary target of (3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . The SM coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .
Pharmacokinetics
The compound is relatively stable and readily prepared , suggesting it may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for use in SM coupling reactions.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the SM coupling reaction, which is a key method for forming carbon-carbon bonds in organic synthesis .
Action Environment
The action of (3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is influenced by the reaction conditions. The SM coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is generally environmentally benign , suggesting it may be stable under a variety of environmental conditions.
属性
IUPAC Name |
[3-fluoro-5-(propan-2-ylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO3/c1-6(2)13-10(14)7-3-8(11(15)16)5-9(12)4-7/h3-6,15-16H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHDRBRWPWFWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



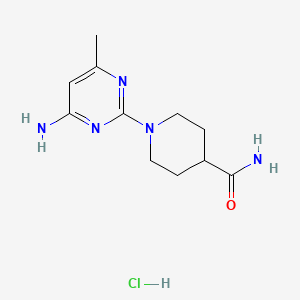
![4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1403649.png)
![2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1403650.png)
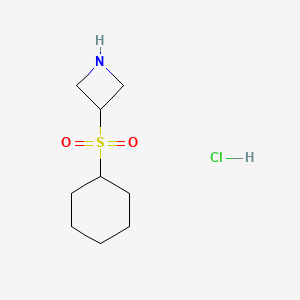
![tert-Butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B1403652.png)
![Ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate](/img/structure/B1403653.png)

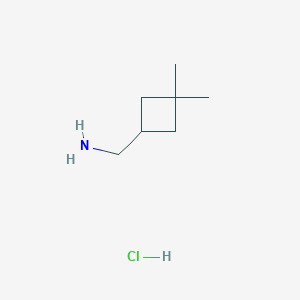
![2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride](/img/structure/B1403659.png)
![Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate](/img/structure/B1403664.png)
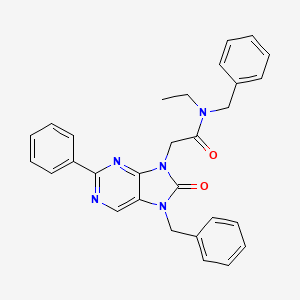
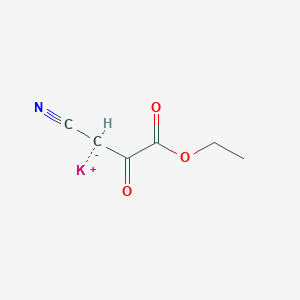
![5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B1403668.png)
